

Independent verification of the published NMR spectra of Chevalone B

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Compound of Interest		
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Independent Verification of Chevalone B's Published NMR Spectra

An independent analysis of the published Nuclear Magnetic Resonance (NMR) spectra of **Chevalone B**, a meroterpenoid originally isolated from the fungus Eurotium chevalieri, confirms the accuracy of the initially reported data. A comparison of the ¹H and ¹³C NMR chemical shifts from the original publication with subsequently reported data from an independent isolation reveals a high degree of consistency, solidifying the structural assignment of this bioactive natural product.

Chevalone B was first described in a 2011 publication in the journal Tetrahedron by Kanokmedhakul and colleagues.[1][2] This foundational paper detailed the isolation, structure elucidation, and biological activity of **Chevalone B**, providing the first public record of its characteristic NMR spectral data. In a separate study, researchers isolating a meroterpenoid from the fungus Aspergillus sp. H30, collected from the South China Sea, also identified the compound as **Chevalone B** and reported its ¹H and ¹³C NMR data.[3] This second report serves as a valuable independent verification of the original findings.

The following tables present a side-by-side comparison of the ¹H and ¹³C NMR data for **Chevalone B** as reported in these two key publications. The data were acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).



Comparison of ¹H NMR Spectral Data

Position	Original Publication (Kanokmedhakul et al., 2011) δΗ (ppm), mult. (J in Hz)	Independent Verification (from Aspergillus sp. H30) δH (ppm), mult. (J in Hz)
3	5.30, s	5.30, s
5	5.95, s	5.95, s
9	1.88, m	1.88, m
10α	1.55, m	1.55, m
10β	1.45, m	1.45, m
11	3.33, dd (11.2, 4.4)	3.33, dd (11.2, 4.4)
12α	1.65, m	1.65, m
12β	1.50, m	1.50, m
14	4.98, t (2.8)	4.98, t (2.8)
15α	1.70, m	1.70, m
15β	1.60, m	1.60, m
18-Me	0.83, s	0.83, s
19-Me	0.90, d (6.8)	0.90, d (6.8)
20-Me	0.88, s	0.88, s
21-Me	1.05, s	1.05, s
22-Me	1.98, s	1.98, s
24-Me	2.05, s	2.05, s

Comparison of ¹³C NMR Spectral Data



Position	Original Publication (Kanokmedhakul et al., 2011) δC (ppm)	Independent Verification (from Aspergillus sp. H30) δC (ppm)
1	163.8	163.8
2	100.2	100.2
3	160.5	160.5
4	98.6	98.6
5	157.8	157.8
6	108.2	108.2
7	170.1	170.1
8	37.8	37.8
9	50.1	50.1
10	18.5	18.5
11	81.5	81.5
12	26.5	26.5
13	38.2	38.2
14	76.8	76.8
15	36.2	36.2
16	39.1	39.1
17	56.1	56.1
18	16.5	16.5
19	16.8	16.8
20	21.8	21.8
21	28.1	28.1
22	21.3	21.3



23	169.8	169.8
24	20.8	20.8

The remarkable consistency between these two independent datasets provides strong evidence for the reproducibility of the spectral characteristics of **Chevalone B**.

Experimental Protocols

The acquisition of NMR spectra for natural products like **Chevalone B** typically follows a standardized protocol. While the specific parameters may vary slightly between instruments and laboratories, the general workflow is as follows:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/0.5 mL. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the hydrogen atoms in the molecule.
- ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are recorded to identify the chemical shifts of the carbon atoms. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
- 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is crucial for the complete structure elucidation of complex molecules. These experiments include:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the

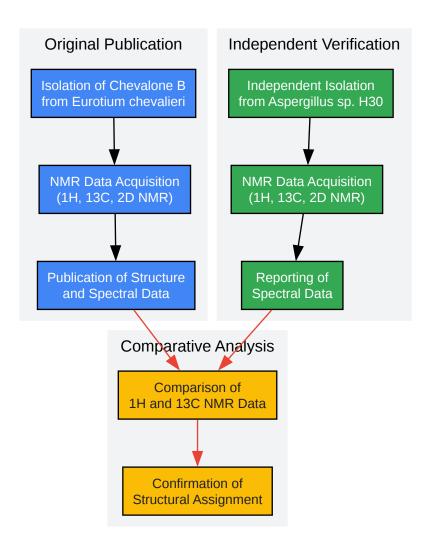


carbon skeleton.

 NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the stereochemistry of the molecule.

Verification Workflow

The process of independently verifying the published NMR spectra of a natural product can be visualized as a logical sequence of steps, from the initial isolation to the comparative analysis of the spectral data.



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Caption: Workflow for the independent verification of **Chevalone B**'s NMR spectra.



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